Cas no 443125-60-8 (2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile)
![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile structure](https://ja.kuujia.com/scimg/cas/443125-60-8x500.png)
2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile 化学的及び物理的性質
名前と識別子
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- STL374327
- BBL034043
- VS-12387
- 443125-60-8
- 2-((2-Allyl-4-formyl-6-methoxyphenoxy)methyl)benzonitrile
- 2-[(4-formyl-2-methoxy-6-prop-2-enylphenoxy)methyl]benzonitrile
- 2-{[4-formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile
- CS-0358287
- AKOS002341042
- Oprea1_072118
- 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile
-
- インチ: 1S/C19H17NO3/c1-3-6-15-9-14(12-21)10-18(22-2)19(15)23-13-17-8-5-4-7-16(17)11-20/h3-5,7-10,12H,1,6,13H2,2H3
- InChIKey: OZAJLMWPVYCGRR-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1C#N)C1C(=CC(C=O)=CC=1CC=C)OC
計算された属性
- せいみつぶんしりょう: 307.12084340g/mol
- どういたいしつりょう: 307.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428957-500mg |
2-((2-Allyl-4-formyl-6-methoxyphenoxy)methyl)benzonitrile |
443125-60-8 | 98% | 500mg |
¥4611.00 | 2024-05-13 |
2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrileに関する追加情報
Introduction to 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile (CAS No. 443125-60-8)
The compound 2-{[4-formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile (CAS No. 443125-60-8) is a highly specialized organic molecule with significant potential in various fields of chemical research and industrial applications. This compound, characterized by its complex structure, has garnered attention due to its unique properties and versatile functional groups. The molecule comprises a benzonitrile core, which is a common structural motif in pharmaceuticals and agrochemicals, coupled with a phenoxy group substituted with formyl, methoxy, and propenyl functionalities. These substituents contribute to the compound's reactivity, stability, and bioavailability, making it a valuable compound for further exploration.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of the benzonitrile group, for instance, is known to enhance the pharmacokinetic properties of molecules, including absorption and distribution. Additionally, the phenoxy group with its substituents provides opportunities for further functionalization, enabling the creation of derivatives with tailored biological activities. For example, researchers have explored the use of similar compounds in anti-cancer drug design due to their ability to inhibit specific enzymes or pathways involved in tumor progression.
The structural complexity of 2-{[4-formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile also makes it an attractive candidate for materials science applications. The molecule's ability to form stable complexes or self-assemble into nanostructures has been investigated in the context of developing advanced materials for electronics or sensors. Furthermore, the propenyl group introduces conjugation into the molecule, which can be exploited for optoelectronic applications such as light-emitting diodes (LEDs) or photovoltaic devices.
In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of such a molecule requires a multi-step synthesis involving advanced techniques such as Suzuki coupling, Stille coupling, or other cross-coupling reactions. These methods allow for precise control over the molecular architecture, ensuring high yields and purity. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically enriched versions of this compound, which could be crucial for pharmacological studies.
The application of computational chemistry tools has significantly enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity profiles, and potential interactions with biological targets. For instance, molecular docking studies have revealed that this compound exhibits strong binding affinities towards certain protein receptors, suggesting its potential as a lead compound in drug design.
In conclusion, 2-{[4-formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile (CAS No. 443125-60-) stands as a prime example of how complex organic molecules can serve as versatile platforms for innovation across multiple disciplines. Its unique combination of functional groups and structural features positions it as a promising candidate for future research and development efforts in pharmaceuticals, materials science, and beyond.
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